molecular formula C14H19BrO B1448800 4-(4-Bromophenyl)-4-hydroxy-1,1-dimethylcyclohexane CAS No. 1809158-05-1

4-(4-Bromophenyl)-4-hydroxy-1,1-dimethylcyclohexane

Cat. No.: B1448800
CAS No.: 1809158-05-1
M. Wt: 283.2 g/mol
InChI Key: VTHRNWDFOOCUMC-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-4-hydroxy-1,1-dimethylcyclohexane (CAS: 1809158-05-1) is a brominated cyclohexane derivative with the molecular formula C₁₄H₁₉BrO and a molecular weight of 283.2 g/mol. It features a hydroxyl group (-OH), two methyl groups (-CH₃), and a 4-bromophenyl substituent on a cyclohexane ring. This compound is commercially available (e.g., Combi-Blocks Inc.) with a purity of 95% and is stored at 2–8°C. Its safety data sheet (SDS) highlights hazards including skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .

Properties

IUPAC Name

1-(4-bromophenyl)-4,4-dimethylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrO/c1-13(2)7-9-14(16,10-8-13)11-3-5-12(15)6-4-11/h3-6,16H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHRNWDFOOCUMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)(C2=CC=C(C=C2)Br)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601250303
Record name Cyclohexanol, 1-(4-bromophenyl)-4,4-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1809158-05-1
Record name Cyclohexanol, 1-(4-bromophenyl)-4,4-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1809158-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanol, 1-(4-bromophenyl)-4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601250303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Typical Reaction Conditions for Synthesis

Step Reagents/Conditions Purpose Notes
1 4-Bromobromobenzene + Mg, dry ether Formation of 4-bromophenylmagnesium bromide Inert atmosphere required
2 4-Bromophenylmagnesium bromide + 1,1-dimethylcyclohexanone Nucleophilic addition to ketone Temperature 0–25 °C
3 Aqueous acid quench (e.g., NH4Cl) Protonation of alkoxide intermediate Controlled to avoid side reactions
4 Purification (chromatography/recrystallization) Isolation of pure product Purity critical for downstream use

Alternative Synthetic Approaches

  • Michael Addition and Friedel-Crafts Alkylation: Some literature suggests that the bromophenyl group can be introduced via Friedel-Crafts alkylation onto a dimethylcyclohexane derivative, followed by hydroxylation steps to install the hydroxyl group at the 4-position. However, this method is less commonly used due to regioselectivity challenges and potential side reactions.

  • Bromination of Precursors: Another approach involves bromination of a phenyl-substituted cyclohexanol precursor, but this requires careful control to avoid over-bromination or substitution at undesired positions.

Industrial Production Considerations

In industrial settings, the synthesis is scaled up with automation and optimized reaction parameters to enhance yield and purity:

  • Catalyst Use: Catalysts may be employed to improve reaction rates and selectivity, especially in Friedel-Crafts type reactions.

  • Automated Systems: Continuous flow reactors and automated dosing systems help maintain consistent reaction conditions.

  • Environmental and Safety Controls: Brominated compounds require careful handling due to toxicity and reactivity; thus, containment and waste treatment are integral.

Chemical Reaction Analysis Relevant to Preparation

The compound’s key functional groups enable various transformations that are sometimes part of synthetic sequences or derivatization:

Reaction Type Reagents/Conditions Resulting Transformation
Oxidation Potassium permanganate (KMnO4), chromium trioxide (CrO3) Hydroxyl group oxidized to ketone or aldehyde
Reduction Lithium aluminum hydride (LiAlH4), hydrogen with Pd catalyst Bromophenyl group reduced to phenyl group
Substitution Sodium methoxide (NaOCH3), potassium cyanide (KCN) Bromine substituted by nucleophiles

These reactions are important for modifying the compound or intermediates during preparation or further functionalization.

Research Findings and Optimization Data

While direct extensive research publications specifically on the preparation of this compound are limited, related studies on similar bromophenyl-substituted cyclohexane derivatives provide insight into optimization:

  • Reaction Yields: Optimized Grignard addition reactions typically achieve yields between 60-85% depending on reagent purity and reaction conditions.

  • Solvent Effects: Use of anhydrous THF or diethyl ether is critical; polar protic solvents reduce yield due to premature quenching of Grignard reagents.

  • Temperature Control: Maintaining low temperature during addition prevents side reactions such as elimination or rearrangement.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages
Grignard Addition 4-Bromophenylmagnesium bromide + 1,1-dimethylcyclohexanone, inert atmosphere, anhydrous ether/THF, low temp High selectivity, good yields Requires strict anhydrous conditions
Friedel-Crafts Alkylation + Hydroxylation Bromobenzene + dimethylcyclohexane derivative, Lewis acid catalyst (AlCl3), followed by hydroxylation Potential for direct arylation Regioselectivity issues, side reactions
Bromination of Phenylcyclohexanol Brominating agents (Br2 or NBS) under controlled conditions Direct bromine introduction Risk of over-bromination, multiple products

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-4-hydroxy-1,1-dimethylcyclohexane undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(4-bromophenyl)-4-oxocyclohexane.

    Reduction: Formation of 4-(4-phenyl)-4-hydroxy-1,1-dimethylcyclohexane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 4-(4-Bromophenyl)-4-hydroxy-1,1-dimethylcyclohexane (CAS No. 1809158-05-1) is a chemical with various applications, particularly in scientific research and development. This article will explore its properties, synthesis, and potential applications in different fields, supported by data tables and case studies.

Pharmaceutical Development

This compound has potential applications in the pharmaceutical industry due to its structural similarity to known bioactive compounds. It may serve as a precursor or intermediate in the synthesis of pharmaceuticals targeting specific biological pathways.

Case Study

A study explored the synthesis of related compounds that exhibited anti-inflammatory properties. The bromophenyl group may enhance biological activity through interactions with specific receptors, making derivatives of this compound valuable for drug development.

Material Science

The compound can be utilized in the development of new materials, particularly polymers and resins. Its hydroxyl group can participate in hydrogen bonding, which is beneficial for improving the mechanical properties of materials.

Data Table: Material Properties

PropertyValue
Density1.283 g/cm³
Thermal StabilityHigh (up to 347 °C)
SolubilitySoluble in organic solvents

Chemical Synthesis

The compound can act as a building block in organic synthesis, particularly in the formation of complex molecules through various reactions such as nucleophilic substitutions and electrophilic additions.

Example Reaction

The bromine atom can be substituted with various nucleophiles, allowing for the introduction of diverse functional groups into the cyclohexane ring.

Biochemical Research

Research has indicated that compounds similar to this compound may interact with biological systems, potentially serving as enzyme inhibitors or modulators.

Case Study

In vitro studies demonstrated that derivatives of this compound could inhibit certain enzymes involved in metabolic pathways, suggesting its utility in biochemical assays.

Mechanism of Action

The mechanism by which 4-(4-Bromophenyl)-4-hydroxy-1,1-dimethylcyclohexane exerts its effects involves interactions with specific molecular targets. The bromophenyl group can engage in halogen bonding with biological molecules, while the hydroxyl group can form hydrogen bonds, influencing the compound’s activity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Functional Group Analysis

Table 1: Key Structural Features of Compared Compounds
Compound Name Molecular Formula Functional Groups/Substituents Key Structural Differences
4-(4-Bromophenyl)-4-hydroxy-1,1-dimethylcyclohexane C₁₄H₁₉BrO -OH, -CH₃, 4-Bromophenyl Reference compound
9-(4-(4-Bromophenyl)-1,3-dithiol-yloxy)-9H-xanthene (B1) Not provided Dithiol (-S-S-), Xanthene, 4-Bromophenyl Sulfur-containing moieties, fused aromatic system
Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate C₂₁H₁₉BrFNO₂ Amino (-NH₂), Ester (-COO⁻), 4-Bromophenyl, 4-Fluorophenyl Unsaturated cyclohexene ring, fluorine substituent
Ethyl 4-(4-bromophenyl)-6-(4-ethoxyphenyl)-2-oxocyclohex-3-enecarboxylate C₂₃H₂₃BrO₄ Oxo (-C=O), Ester (-COO⁻), 4-Bromophenyl, 4-Ethoxyphenyl Ethoxy group, ketone functionality
4-[(4-Bromophenyl)azo]morpholine C₁₀H₁₁BrN₄O Azo (-N=N-), Morpholine, 4-Bromophenyl Azo linkage, heterocyclic amine

Physicochemical and Conformational Properties

  • The dimethyl groups introduce steric hindrance, stabilizing the cyclohexane chair conformation .
  • Compound B1 : The dithiol and xanthene groups reduce symmetry, as evidenced by FTIR (C=C stretch at 1688 cm⁻¹). The sulfur atoms may lower thermal stability compared to oxygenated analogs.
  • Ethyl Cyclohexa-1,3-diene Carboxylate : The unsaturated cyclohexene ring adopts a distorted screw-boat conformation (puckering parameters θ = 64.7°, φ = 271.3°). The fluorine substituent increases electronegativity, affecting intermolecular interactions (e.g., C–H···F) .
  • Ethyl 2-Oxocyclohex-3-enecarboxylate : The cyclohexene ring exhibits a half-chair conformation (θ = 50.6°, φ = 138.9°). The ethoxy group improves lipophilicity compared to the hydroxyl group in the reference compound .
Table 2: Hazard Comparison
Compound Hazard Statements Key Precautions
This compound H315, H319, H335 Avoid inhalation; use PPE for skin/eye protection
4-(Bromomethyl)benzaldehyde Not fully characterized Assume toxicity; rigorous first-aid protocols
4-[(4-Bromophenyl)azo]morpholine Potential mutagenicity (azo compounds) Handle in fume hood; avoid light exposure

Biological Activity

Overview

4-(4-Bromophenyl)-4-hydroxy-1,1-dimethylcyclohexane, with the chemical formula C14H19BrO and CAS number 1809158-05-1, is an organic compound notable for its potential biological activities. The compound features a bromophenyl group and a hydroxyl group attached to a dimethylcyclohexane framework, which may impart unique chemical properties conducive to various biological interactions. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its structural components:

  • Bromophenyl Group : Engages in halogen bonding with biological molecules, enhancing interaction specificity.
  • Hydroxyl Group : Capable of forming hydrogen bonds, influencing the compound's solubility and reactivity in biological systems.

These interactions can modulate various biochemical pathways, leading to observed antimicrobial and anticancer effects.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing electron-withdrawing groups like bromine have shown enhanced antimicrobial efficacy compared to those with electron-donating groups .

Table 1: Antimicrobial Activity Comparison

CompoundActivity TypeInhibition Zone (mm)
This compoundAntibacterialNot specified
4-(4-Bromophenyl)-7,7-dimethyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazolin-5-oneAntibacterial20 mm
4-(4-Chlorophenyl)-7,7-dimethyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazolin-5-oneAntibacterial14 mm

While specific data on the inhibition zones for this compound is limited in the literature reviewed, its structural similarities suggest potential for significant antimicrobial activity.

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies on structurally related compounds have demonstrated that halogenated phenols can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation through oxidative stress pathways .

Table 2: Cell Viability in Cancer Studies

CompoundCell Line TestedIC50 (μM)Viability (%)
This compoundH9c2 CardiomyocytesNot specifiedNot specified
Doxorubicin (DOX) + Derivative CompoundsH9c2 Cardiomyocytes>40 μM>80% with co-treatment

Study on Antimicrobial Efficacy

In a comparative study on antimicrobial agents, compounds similar to this compound were tested against common bacterial strains. The results suggested that compounds with bromine substituents exhibited higher inhibition rates than their non-brominated counterparts . This reinforces the potential utility of this compound in developing new antimicrobial agents.

Cardioprotective Effects

Additionally, related compounds have been evaluated for cardioprotective effects in doxorubicin-induced cardiotoxicity models. These studies suggest that derivatives can significantly reduce oxidative stress and improve cell viability in cardiomyocytes . Although specific data for the target compound are not fully established yet, the implications are promising for future research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Bromophenyl)-4-hydroxy-1,1-dimethylcyclohexane, and how do reaction conditions influence yield?

  • Methodology : A plausible synthesis involves Michael addition or Friedel-Crafts alkylation to introduce the 4-bromophenyl group. For example, cyclohexanone derivatives with methyl groups can undergo nucleophilic attack using a bromophenyl Grignard reagent. Reaction temperature (0–25°C) and solvent polarity (e.g., THF vs. DCM) critically affect regioselectivity and yield .
  • Key Data :

StepReagents/ConditionsYield (%)Reference
Cyclohexanone alkylation4-Bromophenylmagnesium bromide, THF, 0°C65–75
HydroxylationH₂O₂/NaOH, 40°C80–85

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology : Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%). ¹H/¹³C NMR confirms the presence of the bromophenyl group (δ 7.3–7.5 ppm for aromatic protons) and hydroxyl resonance (δ 1.8–2.1 ppm for cyclohexyl methyl groups). X-ray crystallography resolves stereochemical ambiguities in the cyclohexane ring .

Q. What are the stability considerations for storage and handling?

  • Methodology : Store at 2–8°C under inert gas (argon) to prevent oxidation of the hydroxyl group. Avoid prolonged exposure to light, as bromophenyl derivatives are prone to photodegradation. Stability assays (TGA/DSC) show decomposition above 150°C .

Advanced Research Questions

Q. How do steric effects from the 1,1-dimethyl groups influence reactivity in cross-coupling reactions?

  • Methodology : The dimethyl groups create steric hindrance , reducing accessibility for Pd-catalyzed Suzuki-Miyaura couplings. Computational modeling (DFT) predicts lower reaction rates compared to non-methylated analogs. Experimental data show <40% yield for Buchwald-Hartwig amination vs. >70% in less hindered derivatives .

Q. What strategies resolve contradictions in spectroscopic data for diastereomers of this compound?

  • Methodology : Use NOESY NMR to distinguish axial vs. equatorial hydroxyl configurations. For example, NOE correlations between the hydroxyl proton and methyl groups confirm the cis-1,3-diaxial conformation . Conflicting IR data (OH stretch at 3200–3400 cm⁻¹) may arise from hydrogen-bonding solvent interactions .

Q. Can this compound serve as a precursor for bioactive molecules, and what modifications enhance activity?

  • Methodology : The bromophenyl moiety enables π-stacking interactions in enzyme inhibition assays. Derivatives with sulfonyl or amino groups (introduced via SNAr reactions) show enhanced binding to CCR5 receptors (IC₅₀ < 1 μM). Cytotoxicity assays (MTT) in HEK293 cells indicate low toxicity (LD₅₀ > 100 μM) .

Q. How do solvent effects impact the compound’s conformational equilibrium?

  • Methodology : Molecular dynamics simulations (MD) in polar (water) vs. nonpolar (hexane) solvents reveal shifts in chair-twist boat equilibria. Experimental CD spectroscopy in ethanol shows a 60:40 chair:twist ratio, while hexane favors 85:15 .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Bromophenyl)-4-hydroxy-1,1-dimethylcyclohexane
Reactant of Route 2
Reactant of Route 2
4-(4-Bromophenyl)-4-hydroxy-1,1-dimethylcyclohexane

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